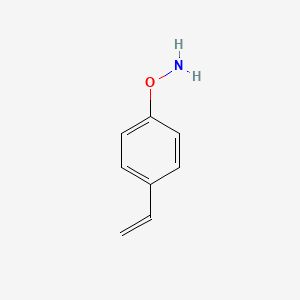
O-(4-Vinylphenyl)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(4-Vinylphenyl)hydroxylamine is an organic compound with the molecular formula C8H9NO It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a 4-vinylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
O-(4-Vinylphenyl)hydroxylamine can be synthesized through several methods. One common approach involves the reduction of nitrobenzene derivatives. For example, the reduction of 4-nitrostyrene using zinc dust in the presence of ammonium chloride can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction reactions using efficient catalysts and optimized reaction conditions to ensure high yields and purity. The choice of solvents, temperature control, and purification steps are crucial in scaling up the synthesis for industrial applications.
Chemical Reactions Analysis
Types of Reactions
O-(4-Vinylphenyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitroso derivatives.
Reduction: It can be reduced to form amines.
Substitution: It can participate in substitution reactions where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or peracids for oxidation reactions.
Reducing agents: Such as zinc dust or sodium borohydride for reduction reactions.
Substitution reagents: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso compounds, primary amines, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
O-(4-Vinylphenyl)hydroxylamine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of O-(4-Vinylphenyl)hydroxylamine involves its ability to act as an electrophilic aminating agent. It can facilitate the formation of C-N, N-N, O-N, and S-N bonds through various catalytic processes. The molecular targets and pathways involved include interactions with transition metals and the formation of reactive intermediates that can undergo further transformations .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to O-(4-Vinylphenyl)hydroxylamine include:
- O-(Diphenylphosphinyl)hydroxylamine
- Hydroxylamine-O-sulfonic acid
- 2,4-Dinitrophenylhydroxylamine
Uniqueness
This compound is unique due to its vinyl group, which provides additional reactivity and versatility in chemical synthesis.
Properties
Molecular Formula |
C8H9NO |
|---|---|
Molecular Weight |
135.16 g/mol |
IUPAC Name |
O-(4-ethenylphenyl)hydroxylamine |
InChI |
InChI=1S/C8H9NO/c1-2-7-3-5-8(10-9)6-4-7/h2-6H,1,9H2 |
InChI Key |
MOHMFULXTLQBJI-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)ON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methyl-1-[1-(3,4,5-trimethoxyphenyl)cyclobutyl]-1-butylamine](/img/structure/B13705541.png)

![Methyl (2R,3S)-3-(Cbz-amino)bicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13705556.png)









![1-(2,5-Dimethylphenyl)-3-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)urea](/img/structure/B13705614.png)
